molecular formula C20H32O4 B1243804 12(R)-Hpete CAS No. 126873-49-2

12(R)-Hpete

Cat. No.: B1243804
CAS No.: 126873-49-2
M. Wt: 336.5 g/mol
InChI Key: ZIOZYRSDNLNNNJ-ZYBDYUKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12(R)-HPETE, with the chemical name (5Z,8Z,10E,12R,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid, is a specialized hydroperoxyeicosatetraenoic acid eicosanoid endogenously derived from arachidonic acid . This metabolite is synthesized primarily via the action of the arachidonate 12-lipoxygenase, 12R type (12R-LOX), which is encoded by the ALOX12B gene and is expressed in tissues such as the skin and cornea . The primary research value of 12(R)-HPETE lies in its role as a key intermediate in specific physiological and pathological pathways. It is a crucial substrate for Epidermis-type lipoxygenase-3 (eLOX3, encoded by the ALOXE3 gene), which further metabolizes it into distinct signaling molecules, including specific hepoxilin derivatives (e.g., 8R-hydroxy-11R,12R-epoxy-hepoxilin A3) and 12-oxo-ETE . Research has established that mutations in the genes responsible for its production and metabolism, ALOX12B and ALOXE3, are linked to autosomal-recessive congenital ichthyosis (ARCI), a severe hereditary skin disorder characterized by intense scaling . This makes 12(R)-HPETE a compound of significant interest in dermatological research focused on understanding the molecular basis of keratinization disorders . In contrast to its stereoisomer 12(S)-HPETE—which is produced by platelet-type 12-LOX and is involved in amplifying arachidonic acid availability and modulating platelet function—the 12(R) enantiomer is implicated in unique pathways relevant to skin barrier formation and function . The mechanism of action for 12(R)-HPETE and its metabolites involves local autocrine and paracrine signaling, regulating cellular responses in their tissue of origin . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126873-49-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,10E,12R,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1

InChI Key

ZIOZYRSDNLNNNJ-ZYBDYUKJSA-N

SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO

Other CAS No.

126873-49-2

physical_description

Solid

Origin of Product

United States

Biosynthesis and Enzymology of 12 R Hpete

Enzymatic Pathways Leading to 12(R)-HpETE Formation

The generation of 12(R)-HpETE from arachidonic acid is primarily accomplished through two distinct enzymatic systems: a specific lipoxygenase and a more generalized family of cytochrome P450 enzymes.

Arachidonate (B1239269) 12-Lipoxygenase, 12R Type (ALOX12B) and its Role in 12(R)-HpETE Production

The principal enzyme responsible for the stereospecific synthesis of 12(R)-HpETE is Arachidonate 12-Lipoxygenase, 12R type, also known as 12R-LOX, which is encoded by the ALOX12B gene. wikipedia.orgbio-rad.com This enzyme is notably expressed in the skin and cornea. wikipedia.org ALOX12B catalyzes the insertion of molecular oxygen at the C-12 position of arachidonic acid with a distinct R-stereochemistry, producing 12(R)-HpETE. wikipedia.orgmedlineplus.gov This makes it the first mammalian lipoxygenase discovered to produce an R-stereoisomer. mdpi.com The human ALOX12B enzyme, when expressed in HeLa cells, has been shown to convert arachidonic acid to 12-HpETE that is over 98% in the 12R configuration. pnas.org

Mutations in the ALOX12B gene can lead to a nonfunctional 12R-LOX enzyme, which disrupts the formation of the lipid layers in the epidermis, leading to conditions like nonbullous congenital ichthyosiform erythroderma (NBCIE). medlineplus.govmedlineplus.gov This underscores the critical role of ALOX12B in producing 12(R)-HpETE for maintaining skin barrier function. medlineplus.govrupress.org In human and mouse skin, 12(R)-HpETE is further metabolized by another enzyme, eLOX3, in a sequential reaction. hmdb.ca

EnzymeGenePrimary LocationSubstrateProductStereospecificity
Arachidonate 12-lipoxygenase, 12R type (12R-LOX)ALOX12BSkin, CorneaArachidonic Acid12(R)-HpETER
Enzyme FamilyGeneral OutcomeStereochemistryNote
Cytochrome P450Formation of various hydroxy, epoxy, and dihydroxy derivatives of arachidonic acidProduces racemic mixtures of 12(S)-HETE and 12(R)-HETE, with the R-isomer often predominating. wikipedia.orgThis pathway is less specific than the ALOX12B route for 12(R)-HpETE production.

Substrate Specificity for 12R-Lipoxygenase Activity

The substrate specificity of 12R-lipoxygenase (ALOX12B) and its linked enzymes shows interesting variations between species. Human eLOX3, which acts on the product of ALOX12B, displays the highest activity with 12(R)-HpETE as its substrate. nih.gov In contrast, the mouse ortholog of eLOX3 has a preference for 8R-HPETE. nih.gov Both human and mouse eLOX3 enzymes metabolize R-hydroperoxides more rapidly than their S enantiomers. nih.gov

Regarding ALOX12B itself, the human enzyme can use arachidonic acid to produce 12(R)-HpETE. rupress.org However, the mouse enzyme shows little to no activity with free arachidonic acid but can metabolize esterified substrates like arachidonic acid and linoleic acid methyl esters. rupress.org Linoleic acid is generally a poor substrate for the human 12R-lipoxygenase compared to arachidonic acid. pnas.org

Precursors and Initial Steps in Arachidonic Acid Metabolism Yielding 12(R)-HpETE

The fundamental precursor for the biosynthesis of 12(R)-HpETE is arachidonic acid, a 20-carbon polyunsaturated fatty acid. wikipedia.orghmdb.ca Arachidonic acid is not typically found free in cells but is esterified in the sn-2 position of membrane phospholipids (B1166683). mdpi.com The initial and rate-limiting step for the synthesis of eicosanoids, including 12(R)-HpETE, is the liberation of arachidonic acid from these membrane stores. This release is catalyzed by phospholipase enzymes, primarily phospholipase A2 (PLA2). mdpi.com

Once freed, arachidonic acid becomes available as a substrate for various metabolic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways. bio-rad.commdpi.comdiva-portal.org For the synthesis of 12(R)-HpETE, the free arachidonic acid is acted upon by either ALOX12B or cytochrome P450 enzymes as detailed in the sections above. bio-rad.commedlineplus.gov The 12(R)-HpETE product is then rapidly reduced to its more stable hydroxyl form, 12(R)-HETE, by cellular peroxidases such as glutathione (B108866) peroxidases. wikipedia.orgbio-rad.com

Regulatory Mechanisms of 12(R)-HpETE Biosynthesis

The biosynthesis of 12(R)-HpETE is subject to regulation at several levels. A primary control point is the expression of the biosynthetic enzymes themselves. researchgate.net The levels of the ALOX12B gene product, 12R-LOX, can be a key determinant of the capacity to produce 12(R)-HpETE.

Furthermore, hormonal stimulation can regulate the production of 12(R)-HETE, the downstream product of 12(R)-HpETE. In the rabbit corneal epithelium, where 12(R)-HETE is a major arachidonic acid metabolite produced by cytochrome P450, its formation can be significantly increased by arginine vasopressin. nih.gov This suggests that physiological signaling events can modulate the activity of this biosynthetic pathway. nih.gov The availability of the precursor, arachidonic acid, is also a critical regulatory step, controlled by the activity of phospholipase A2. researchgate.net Additionally, low concentrations of fatty acid hydroperoxides, such as 12-HpETE itself, have been shown to activate lipoxygenase enzymes, suggesting a potential for feedback regulation. pnas.org

Metabolism and Downstream Bioactive Products of 12 R Hpete

Enzymatic Reduction to 12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HETE)

The initial and rapid metabolic fate of 12(R)-HpETE is its reduction to the more stable alcohol, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). wikipedia.orgontosight.ainih.gov This conversion is a critical step, as 12(R)-HETE itself is a bioactive lipid mediator. The reduction is catalyzed by ubiquitous cellular peroxidases. wikipedia.org

Peroxidase Activity in 12(R)-HpETE Reduction (e.g., Glutathione (B108866) Peroxidases)

Glutathione peroxidases (GPXs) are key enzymes involved in the reduction of 12(R)-HpETE. wikipedia.orgreactome.org Specifically, glutathione peroxidase 1 (GPX1), glutathione peroxidase 2 (GPX2), and phospholipid hydroperoxide glutathione peroxidase (GPX4) have been identified as catalysts for this reaction. reactome.orgreactome.orgbio-rad.comnih.gov This process is not unique to the 12(R)-enantiomer, as the 12(S)-isoform, 12(S)-HpETE, is also reduced to 12(S)-HETE by the same enzymes. reactome.org The reduction of the hydroperoxy group to a hydroxyl group by GPXs is a detoxification pathway that also generates a signaling molecule.

Further Enzymatic Transformations of 12(R)-HpETE and 12(R)-HETE

Beyond the initial reduction, both 12(R)-HpETE and its product 12(R)-HETE can undergo further enzymatic modifications, leading to a diverse array of bioactive lipids. These transformations are particularly prominent in the epidermis.

Hepoxilin Formation (e.g., Hepoxilin A3, Hepoxilin B3) by Epidermis-type Lipoxygenase 3 (eLOX3)

In the human epidermis, 12(R)-HpETE is a substrate for the epidermis-type lipoxygenase 3 (eLOX3), also known as ALOXE3. wikipedia.orgencyclopedia.pub This enzyme possesses a unique hydroperoxide isomerase activity that converts 12(R)-HpETE into specific hepoxilin isomers. nih.gov One of the major products is 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid, a specific isomer of hepoxilin A3. wikipedia.orgnih.gov eLOX3 can also convert 12(R)-HpETE to 11,12-bis-epi-HxA3. encyclopedia.pub While eLOX3 is a key enzyme, other lipoxygenases and even non-enzymatic processes can lead to the formation of various hepoxilin isomers. wikipedia.orgnih.govresearchgate.net

Trioxilin Generation from Hepoxilins via Epoxide Hydrolase

Hepoxilins, being epoxy alcohols, can be further metabolized by epoxide hydrolases. wikipedia.orgwikipedia.org Specifically, soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide ring in hepoxilins to form trioxilins. wikipedia.orgnih.govresearchgate.netnih.gov For instance, the hepoxilin A3 isomer derived from 12(R)-HpETE is converted to 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid, a trioxilin A3. wikipedia.org This conversion is generally considered a deactivation step, as trioxilins are typically less biologically active than their hepoxilin precursors. wikipedia.org

Oxidation to 12-oxo-eicosatetraenoic Acid (12-oxo-ETE) by Enzymes such as eLOX3 and Cytochrome P450

Both 12(R)-HpETE and 12(R)-HETE can be oxidized to form 12-oxo-eicosatetraenoic acid (12-oxo-ETE). nih.gov The enzyme eLOX3 can directly convert 12(R)-HpETE to 12-oxo-ETE. wikipedia.orgencyclopedia.pubnih.govmdpi.com Additionally, 12(R)-HETE can be oxidized to 12-oxo-ETE by microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase. wikipedia.org Cytochrome P450 enzymes have also been implicated in the conversion of 12-HETE to 12-oxo-ETE. wikipedia.orgnih.gov

Formation of Other Dihydroxy and Epoxy Derivatives

The metabolism of arachidonic acid by cytochrome P450 enzymes can produce a variety of hydroperoxy, epoxy, and dihydroxy derivatives, including racemic mixtures of 12(S)-HETE and 12(R)-HETE. wikipedia.org Furthermore, 12-oxo-ETE can be further metabolized to dihydro derivatives. nih.govnih.govcapes.gov.br

Table 1: Key Enzymes and Products in 12(R)-HpETE Metabolism

SubstrateEnzymeProduct(s)
12(R)-HpETEGlutathione Peroxidases (GPX1, GPX2, GPX4)12(R)-HETE
12(R)-HpETEEpidermis-type Lipoxygenase 3 (eLOX3)Hepoxilin A3 isomer (8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid), 12-oxo-ETE
Hepoxilin A3 isomerSoluble Epoxide Hydrolase (sEH)Trioxilin A3 (8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid)
12(R)-HETE12-Hydroxyeicosanoid Dehydrogenase, Cytochrome P45012-oxo-ETE

Non-Enzymatic Conversion Pathways of 12(R)-HpETE

The chemical reactivity of the hydroperoxy group in 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) allows for its transformation into various products without the involvement of enzymes. These non-enzymatic conversion pathways are significant as they can occur spontaneously under certain physiological or experimental conditions, contributing to the diversity of bioactive lipids derived from this precursor.

One of the primary non-enzymatic pathways is the spontaneous decomposition of 12(R)-HpETE. This process yields a complex mixture of products, including various hepoxilins and trihydroxy-eicosatetraenoic acids. wikipedia.org These products can have varied stereochemistry, with R or S configurations at their hydroxy and epoxy groups. wikipedia.org The non-enzymatic formation of hepoxilin B3 from 12-HpETE has been demonstrated in boiled neutrophil preparations, where enzymatic activity is absent. nih.gov This conversion can be facilitated by the presence of heme-containing proteins, such as hemin, which catalyze the transformation of 12-HpETE into hepoxilins. researchgate.netescholarship.org

Another key non-enzymatic reaction is the reduction of the hydroperoxide group to a more stable hydroxyl group, converting 12(R)-HpETE to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). caymanchem.com This can also occur through the dehydration of 12-HpETE to form 12-oxo-ETE. nih.gov These spontaneous decompositions may take place during the isolation of tissues, potentially influencing the observed metabolite profile. wikipedia.org

Table 1: Summary of Non-Enzymatic Conversion Products of 12(R)-HpETE

PrecursorConversion PathwayKey ProductsCatalyst/ConditionSource
12(R)-HpETESpontaneous DecompositionHepoxilins, Trihydroxy-eicosatetraenoic acidsSpontaneous wikipedia.org
12-HpETEHeme-catalyzed ConversionHepoxilins (e.g., Hepoxilin B3)Hemin, Boiled Neutrophils nih.govresearchgate.net
12(R)-HpETEReduction12(R)-HETESpontaneous caymanchem.com
12-HpETEDehydration12-oxo-ETESpontaneous nih.gov

Incorporation of 12(R)-HpETE Metabolites into Cellular Lipids (e.g., Phospholipids)

Metabolites derived from 12(R)-HpETE, such as 12-HETE and 12-oxo-ETE, can be integrated into the lipid architecture of cells, particularly into membrane phospholipids (B1166683). wikipedia.orgnih.gov This process, known as acylation, involves the esterification of the metabolite into the phospholipid structure, often at the sn-2 position of the glycerol (B35011) backbone. wikipedia.orgnih.gov This incorporation is a widespread phenomenon observed in multiple cell types, including platelets, epithelial cells, and endothelial cells. nih.govnih.gov

Research has identified several key metabolites of the 12-lipoxygenase pathway within the phospholipid fractions of cells. In human epidermis and psoriatic scales, molecules such as 12-HETE (stereoisomer not always determined), 12(S)-HETE, 12-oxo-ETE, hepoxilin B3, and trioxilin B3 have been found acylated into the sn-2 position of phospholipids. wikipedia.org The primary classes of phospholipids involved in this process are phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov

The incorporation of these bioactive lipids into cellular membranes serves several potential functions. It can act as a mechanism to sequester the metabolites, thereby inactivating them and terminating their signaling actions. wikipedia.org Alternatively, this process may represent a storage mechanism, allowing the cell to hold these potent signaling molecules in an inactive state for rapid release upon specific cellular stimulation. wikipedia.orgescholarship.org This remodeling of membrane phospholipids with fatty acid metabolites like 12-HETE can alter the biophysical properties of the membrane and generate structurally modified signaling lipids. nih.govresearchgate.net

Table 2: Research Findings on the Incorporation of 12-HETE into Cellular Phospholipids

Cell/Tissue TypeMetabolite(s)Phospholipid Class(es)Position of IncorporationPotential FunctionSource
Human Epidermis12-HETE, 12-oxo-ETE, Hepoxilin B3, Trioxilin B3Phospholipidssn-2Sequestration, Inactivation, Storage wikipedia.org
Platelets12S-HETEPhosphatidylethanolamine (PE), Phosphatidylcholine (PC)Not specifiedNot specified nih.govnih.gov
Bovine Pulmonary Artery Endothelial Cells12S-HETEPhosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylserine (PS), Phosphatidylinositol (PI)sn-2 (in PC)Generation of altered second messengers nih.gov
Macrophages5-HETE, 12-HETE, 15-HETENeutral lipids, Phosphatidylcholine (PC), Phosphatidylinositol (PI)Not specifiedNot specified nih.gov

Cellular and Molecular Mechanisms of 12 R Hpete and Its Metabolites

Receptor-Mediated Actions of 12(R)-HETE

The initial step in the action of 12(R)-HETE often involves its binding to specific receptors on the cell surface, primarily G protein-coupled receptors (GPCRs). This interaction is crucial for translating the extracellular lipid signal into an intracellular response.

Interactions with G Protein-Coupled Receptors (e.g., BLT2, TP receptor)

Research has identified at least two GPCRs that interact with 12(R)-HETE: the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP receptor). lipidmaps.orgcaymanchem.com

BLT2 Receptor: 12(R)-HETE demonstrates selective binding to the BLT2 receptor. lipidmaps.orgcaymanchem.com Studies using Chinese hamster ovary (CHO) cell membranes expressing human receptors have shown that 12(R)-HETE binds to BLT2, but not the high-affinity leukotriene B4 receptor, BLT1. lipidmaps.org The BLT2 receptor is known to be a low-affinity receptor for leukotriene B4 and is implicated in various inflammatory responses. caymanchem.comwikipedia.org The interaction of 12(R)-HETE with BLT2 suggests its involvement in modulating inflammatory and immune cell functions. wikipedia.org For instance, BLT2 is thought to mediate the inflammatory infiltration of polymorphonuclear leukocytes in response to 12(R)-HETE injection. wikipedia.org

TP Receptor: 12(R)-HETE also binds to the TP receptor, which is the receptor for thromboxane A2 and prostaglandin (B15479496) H2. wikipedia.org In washed isolated human platelets, 12(R)-HETE binds to the TP receptor with an IC50 value of 0.734 µM. lipidmaps.orgcaymanchem.com This interaction leads to the inhibition of platelet aggregation induced by the TP receptor agonist I-BOP, with an IC50 of 3.6 µM. lipidmaps.orgcaymanchem.com Furthermore, both 12(S)-HETE and 12(R)-HETE act as competitive antagonists at the TP receptor, contributing to the relaxation of mouse mesenteric arteries that were pre-constricted with a thromboxane A2 mimetic. wikipedia.orgphysiology.org

ReceptorInteraction with 12(R)-HETEObserved EffectReference Cell/Tissue
BLT2Selective bindingMediates inflammatory responsesCHO cell membranes, Mouse and Guinea Pig Skin
TP ReceptorBinding (IC50 = 0.734 µM) and competitive antagonismInhibition of platelet aggregation, Relaxation of mesenteric arteriesHuman platelets, Mouse mesenteric arteries

Distinct Receptor Binding Profiles of Stereoisomers of 12-HETE

The biological activity of 12-HETE is highly dependent on its stereochemistry, with the 12(R) and 12(S) isomers often exhibiting different affinities for the same receptors.

GPR31: The G protein-coupled receptor GPR31 is a high-affinity receptor for 12(S)-HETE (Kd = 4.8 nM), but it does not bind to 12(R)-HETE. wikipedia.orgnih.gov This stereospecificity is highlighted by the inability of 12(R)-HETE to stimulate specific GTPγS coupling in membranes of cells expressing GPR31. nih.gov

TP Receptor: While both stereoisomers bind to the TP receptor, their potencies differ. In mouse platelets, 12(R)-HETE displaced the radioligand [3H]SQ29548 with a higher potency (IC50 = 0.32 µM) compared to 12(S)-HETE (IC50 = 1.73 µM). physiology.org This suggests that 12(R)-HETE is a more potent antagonist at the TP receptor in this system. physiology.org Conversely, another study on human platelets found the IC50 value for 12(R)-HETE binding to be approximately three times greater than that of 12(S)-HETE. physiology.org

BLT2 Receptor: Radioligand binding studies in cells overexpressing the BLT2 receptor have indicated that 12(R)-HETE is a less potent ligand than 12(S)-HETE. physiology.org

These distinct binding profiles underscore the importance of stereochemistry in determining the specific biological effects of 12-HETE isomers. The differential receptor interactions allow for a nuanced regulation of cellular responses.

Receptor12(R)-HETE Binding12(S)-HETE BindingKey Distinction
GPR31No bindingHigh affinity (Kd = 4.8 nM)GPR31 is highly specific for the S-isomer.
TP Receptor (Mouse Platelets)Higher potency (IC50 = 0.32 µM)Lower potency (IC50 = 1.73 µM)The R-isomer is a more potent antagonist in this model.
BLT2 ReceptorLess potentMore potentThe S-isomer shows higher potency at the BLT2 receptor.

Modulation of Intracellular Signaling Pathways

Following receptor binding, 12(R)-HETE and its related metabolites influence a complex network of intracellular signaling pathways. These pathways involve kinase cascades, calcium mobilization, and the regulation of oxidative stress, all of which are fundamental to cellular function.

Activation of Kinase Cascades (e.g., Mitogen-Activated Protein Kinases, JNK, PI3K/Akt/NF-κB)

The activation of various kinase cascades is a central mechanism through which 12-HETE isomers exert their effects. While much of the research has focused on the 12(S) isomer, these pathways are also relevant to the broader understanding of 12-HETE signaling.

Mitogen-Activated Protein Kinases (MAPKs): 12(S)-HETE, acting through GPR31, has been shown to activate the MAPK/extracellular signal-regulated kinases-1/2 (ERK1/2) pathway. wikipedia.org This signaling cascade is crucial for cell growth and proliferation. wikipedia.org

c-Jun N-terminal Kinase (JNK): The JNK pathway, a stress-activated protein kinase cascade, is stimulated by 12-HETE in certain cell types, contributing to inflammatory responses. nih.gov

PI3K/Akt/NF-κB Pathway: In some contexts, 12-HETE activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. mdpi.comphysiology.org This pathway is involved in cell survival and proliferation. physiology.org Downstream of this, 12-HETE can also activate the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, via its receptor GPR31. wikipedia.orgmdpi.com

Impact on Intracellular Calcium Homeostasis

12(R)-HETE and its stereoisomer can significantly influence intracellular calcium ([Ca2+]i) levels, a critical second messenger in numerous cellular processes.

Stimulation of Calcium Release: Both 12(R)-HETE and 12(S)-HETE can dose-dependently stimulate the release of intracellular calcium in human neutrophils, with the 12(S) isomer being slightly more potent. nih.gov The threshold concentration for 12-HETE to induce this effect is as low as 1.5 x 10-8 M. nih.gov

Modulation of Agonist-Induced Calcium Increase: In vascular smooth muscle cells, 12(S)-HETE can restore angiotensin II-induced calcium transients that have been blocked by lipoxygenase inhibitors, suggesting it acts as a modulator of calcium responses to other agonists. ahajournals.org

Antagonism of TP Receptor-Mediated Calcium Influx: Both 12(S)- and 12(R)-HETE inhibit the increase in intracellular calcium induced by the TP receptor agonist U46619 in HEK293 cells overexpressing the TPα receptor. physiology.org This action is consistent with their role as TP receptor antagonists. physiology.orgnih.gov

Attenuation of Glutamate-Induced Calcium Influx: In cortical neurons, 12(S)-HETE, but not 12(R)-HETE, protects against glutamate-induced excitotoxicity by attenuating calcium influx through a pertussis toxin-sensitive mechanism, indicating the involvement of a Gi/o-protein-coupled receptor. ebi.ac.uknih.gov

Role in Oxidative Stress Responses (e.g., NADPH Oxidase-1 Activation, NRF2 Suppression)

12-HETE is implicated in the regulation of cellular oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

NADPH Oxidase-1 (NOX-1) Activation: 12-HETE can lead to the activation of NOX-1, an enzyme that generates ROS. nih.gov This activation promotes oxidative stress in cells like pancreatic islets. nih.gov Stimulation of retinal endothelial cells with 12-HETE has also been shown to increase subcellular ROS levels through NADPH oxidase activation. mdpi.com

NRF2 Suppression: 12-HETE appears to suppress the nuclear translocation of nuclear factor erythroid 2–related factor 2 (NRF2). nih.govnih.gov NRF2 is a key transcription factor that regulates the expression of antioxidant genes. nih.gov By inhibiting NRF2, 12-HETE can prevent the protective antioxidant response, thereby exacerbating oxidative stress. nih.govresearchgate.net

Effects on Gene Expression Profiles

The influence of 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) and its downstream metabolites on gene expression is a complex area of research, with effects varying depending on the specific cell type and context. While direct studies on 12(R)-HpETE are less common than those on its S-stereoisomer, the broader activities of 12-lipoxygenase (12-LOX) products provide significant insights.

Products of 12-LOX activity, including 12-hydroxyeicosatetraenoic acid (12-HETE), can induce new gene expression through second messenger signaling pathways like p38 MAPK/cJun. nih.gov In adipocytes, for instance, direct application of 12(S)-HETE and 12(S)-HpETE has been shown to increase the expression of inflammatory cytokines such as TNF-α, MCP-1, IL-6, and IL-12p40. nih.gov Concurrently, they decrease the expression of the anti-inflammatory adipokine, adiponectin. nih.gov

In macrophage cell lines and primary cultured macrophages, 12(S)-HETE and its precursor 12(S)-HpETE stimulate the mRNA expression of IL-6 and TNF-α. oup.comresearchgate.net Notably, 12(S)-HpETE demonstrates this effect at concentrations 100-fold lower than 12(S)-HETE. oup.comresearchgate.net These findings suggest that the hydroperoxy group is crucial for this biological activity. balsinde.org The stimulation of these pro-inflammatory genes contributes to the inflammatory responses observed in various tissues. nih.gov

Furthermore, in the context of cancer biology, the inhibition of lipoxygenases, which produce compounds like 12(R)-HpETE, leads to significant changes in genes associated with the cytoskeleton, cell adhesion, and the formation of the extracellular matrix. mdpi.com For example, knocking out the ALOX5 gene in certain cancer cell lines resulted in elevated expression of TGF-β2 and altered expression of MCP-1. mdpi.com

Table 1: Effects of 12-LOX Products on Gene Expression

Cell Type12-LOX ProductEffect on Gene Expression
Adipocytes12(S)-HETE, 12(S)-HpETEIncreased: TNF-α, MCP-1, IL-6, IL-12p40Decreased: Adiponectin
Macrophages12(S)-HETE, 12(S)-HpETEIncreased: IL-6, TNF-α mRNA
Cancer Cell Lines (with ALOX5 knockout)Not applicableIncreased: TGF-β2Altered: MCP-1

Mechanisms Governing Cellular Trafficking and Subcellular Localization of 12(R)-HpETE Metabolites

The biological activity of 12(R)-HpETE and its metabolites is critically dependent on their location within the cell. While lipoxygenases are often considered cytosolic enzymes, their localization can be dynamic. nih.gov

Upon cellular stimulation, such as an increase in intracellular calcium, 12-LOX can translocate and reversibly bind to membrane phospholipids (B1166683). nih.gov This translocation to cellular membranes enhances the enzyme's fatty acid oxygenase activity. nih.gov The resulting products, like 12-HETE, are lipid molecules that can readily transit through cell membranes to exert their effects both intracellularly and extracellularly. nih.gov

Once formed, metabolites of 12(R)-HpETE can be found in various subcellular compartments. In human skin, for example, metabolites such as 12-oxo-ETE, hepoxilin B3, and trioxilin B3 are found esterified into the sn-2 position of phospholipids. wikipedia.org This indicates that these metabolites are either acylated into the membrane after their formation or are produced directly from the metabolism of arachidonic acid already present in that position. wikipedia.org This acylation into phospholipids may serve to sequester and inactivate the metabolites, or store them for later release upon subsequent cellular stimulation. wikipedia.org

The initial substrate, arachidonic acid, is itself released from membrane phospholipids by phospholipase A2 enzymes, often localizing the subsequent metabolic activity to the vicinity of the membrane. acs.orgmdpi.com The enzyme that metabolizes 12(R)-HpETE in the epidermis, ALOXE3, is also associated with cellular membranes, further underscoring the importance of membrane localization for this metabolic pathway. mdpi.com

Table 4: Subcellular Localization and Trafficking of 12(R)-HpETE and its Metabolites

Molecule/EnzymeLocalization/Trafficking MechanismFunctional Implication
12-Lipoxygenase (12-LOX)Primarily cytosolic, translocates to membranes upon Ca2+ increase. nih.govEnhanced enzymatic activity at the membrane. nih.gov
12(R)-HETE and other metabolitesCan transit through cell membranes. nih.govEnables both intracellular and extracellular signaling. nih.gov
12-oxo-ETE, Hepoxilin B3, Trioxilin B3Found esterified in the sn-2 position of membrane phospholipids in the epidermis. wikipedia.orgSequestration, inactivation, or storage for future release. wikipedia.org
ALOXE3 (eLOX3)Membrane-associated. mdpi.comMetabolism of 12(R)-HpETE occurs at or near cellular membranes. mdpi.com

Role of 12 R Hpete and Its Metabolites in Specific Biological Processes in Vitro and Ex Vivo Research Models

Regulation of Cellular Proliferation and Apoptosis in Defined Model Systems

The metabolites of 12-lipoxygenase pathways, including the 12(R)-HETE isomer, have demonstrated significant, though sometimes contrasting, effects on cell proliferation and apoptosis across different cell types. While much of the research has focused on the more abundant 12(S)-HETE isomer, studies have also shed light on the activities of 12(R)-HETE.

In the context of cancer biology, 12-LOX metabolites are recognized for their influence on tumor progression by stimulating proliferation and protecting cells from apoptosis. oup.com For instance, 12-HETE has been shown to stimulate the proliferation of gastric cancer cells and reverse growth inhibition induced by 12-LOX inhibitors. oup.com In human prostate cancer cells, 12(S)-HETE promotes proliferation by influencing the phosphorylation of the retinoblastoma protein and activating mitogen-activated protein kinase (MAPK) pathways. wikipedia.org

Conversely, in other model systems, such as pancreatic beta cells, 12-LOX products can be detrimental. Both 12(S)-HETE and, with significantly less potency, 12(R)-HETE have been shown to induce apoptosis and reduce insulin (B600854) secretion in cultured human pancreatic beta cells and islets. wikipedia.org This suggests a cell-type-specific role for these lipids in determining cell fate. The 12-LOX/12-HETE pathway is also implicated in hypoxia-induced responses, where it appears to have an anti-apoptotic effect in pulmonary artery endothelial cells, contributing to vascular remodeling. physiology.org

Cell Model SystemMetaboliteObserved EffectKey Findings
Human Gastric Cancer Cells (AGS, MKN-28)12-HETE (isomer not specified)ProliferationReversed growth inhibition induced by a 12-LOX inhibitor. oup.com
Human Pancreatic Beta Cells12(R)-HETEApoptosisReduced insulin secretion and induced apoptosis, though less potent than 12(S)-HETE. wikipedia.org
Pulmonary Artery Endothelial Cells (PAECs)12-HETE (isomer not specified)Anti-apoptosisContributed to insufficient apoptotic responses under hypoxic conditions via the PI3K/Akt pathway. physiology.org
Human Prostate Cancer Cells (PC3)12(S)-HETEProliferation, Anti-apoptosisPromoted proliferation and reversed apoptosis induced by 12-LOX inhibition. wikipedia.org

Influence on Cell Migration and Adhesion in Experimental Contexts

The 12-HETE isomers are significant modulators of cell migration and adhesion, processes critical in inflammation, wound healing, and cancer metastasis. 12(R)-HETE, in particular, has been identified as a chemoattractant for various immune cells.

In vitro studies have demonstrated that 12(R)-HETE acts as a chemoattractant for human polymorphonuclear leukocytes (neutrophils). aai.org It has also been shown to possess modest chemotactic properties for skin-derived T-lymphocytes, although it is less potent than other inflammatory mediators like leukotriene B4. frontiersin.org The pro-migratory effects of 12-HETE are not limited to immune cells. In vascular smooth muscle cells, 12(S)-HETE induces migration, potentially contributing to the pathogenesis of atherosclerosis. nih.gov Furthermore, 12-HETE metabolites have been implicated in enhancing the adhesion of monocytes to endothelial cells, a key step in the development of atherosclerotic lesions. nih.govresearchgate.netnih.gov

Cell TypeMetaboliteProcess AffectedObserved Effect in Experimental Context
Human Neutrophils12(R)-HETEMigration (Chemotaxis)Acts as a chemoattractant. wikipedia.orgaai.org
Skin-derived T-lymphocytes12(R)-HETEMigration (Chemotaxis)Demonstrates modest chemotactic properties. frontiersin.org
Vascular Smooth Muscle Cells12(S)-HETEMigrationInduces cell migration. nih.gov
Human Monocytes12(S)-HETEAdhesionPromotes binding to human aortic endothelial cells. nih.govfrontiersin.org
Rabbit Macrophages12-HETE (racemic)Migration (Chemotaxis)Stimulates directed migration. wikipedia.org

Modulation of Vascular Tone and Endothelial Cell Function in Isolated Tissue Preparations

Metabolites derived from 12(R)-HpETE, including 12(R)-HETE and hepoxilins, play complex roles in regulating vascular tone and endothelial cell function. Their effects can be either vasoconstrictive or vasodilatory, depending on the specific metabolite, the vascular bed, and the physiological context.

In isolated dog renal arteries, 12(R)-HETE has been shown to cause vasoconstriction, an effect slightly more potent than that of its 12(S) counterpart. wikipedia.org Conversely, studies on mouse mesenteric arteries have revealed that both 12(S)-HETE and 12(R)-HETE can induce relaxation, particularly when the vessel is pre-constricted with a thromboxane (B8750289) A2 mimetic. wikipedia.org This relaxation is attributed to their ability to act as competitive antagonists at the thromboxane receptor. wikipedia.orgnih.gov

Hepoxilins, which are also downstream metabolites of 12-HpETE pathways, generally promote vascular relaxation. caymanchem.com Specifically, hepoxilin A3, trioxilin A3, and trioxilin C3, identified in mouse arteries, have been shown to relax vessels by inhibiting thromboxane receptor-mediated increases in intracellular calcium. nih.gov In contrast to these relaxing effects, 12-HETE metabolites can also promote endothelial dysfunction by inducing the expression of adhesion molecules like ICAM-1, which facilitates monocyte binding and contributes to vascular inflammation. nih.gov

Isolated Tissue/Cell ModelMetaboliteEffect on Vascular Tone/FunctionMechanism/Key Finding
Dog Renal Artery12(R)-HETEVasoconstrictionSlightly more potent than 12(S)-HETE. wikipedia.org
Mouse Mesenteric Arteries12(R)-HETE & 12(S)-HETEVasodilationMediated by antagonism of the thromboxane (TP) receptor. wikipedia.orgnih.gov
Mouse Mesenteric ArteriesHepoxilin A3, Trioxilin A3, Trioxilin C3VasodilationAct as endogenous TP receptor antagonists, inhibiting calcium increase. nih.gov
Porcine Coronary Microvessels12(S)-HETEVasodilationInduces hyperpolarization through KCa channels. nih.gov
Human Aortic Endothelial Cells12-HETE (isomer not specified)Pro-inflammatoryInduces ICAM-1 expression and monocyte binding. nih.gov

Participation in Immune Cell Function and Signaling in Experimental Models

The 12-LOX pathway and its products, including those derived from 12(R)-HpETE, are integral to the function and signaling of various immune cells. They act as potent chemoattractants and modulators of immune cell phenotype and response. nih.govresearchgate.net

12-lipoxygenase activity in macrophages is crucial for their migration to sites of tissue injury and inflammation. nih.gov The product 12-HETE promotes a pro-inflammatory macrophage phenotype. nih.gov Studies in mouse models have shown that resident peritoneal macrophages express high levels of 12/15-LOX, and deficiency of this enzyme alters macrophage trafficking and their cytokine response to bacterial products. aai.org The migration of macrophages is, in part, governed by the leukotriene B4 receptor 2 (BLT2), which functions as a low-affinity receptor for 12-HETE. nih.gov In the context of type 1 diabetes, 12-LOX production by macrophages is thought to promote a pro-inflammatory phenotype that contributes to islet inflammation. nih.gov

12(R)-HETE is a recognized chemoattractant for neutrophils, stimulating their directed migration (chemotaxis) in vitro. wikipedia.orgaai.org Its precursor, 12(R)-HpETE, is part of a metabolic cascade that is crucial for neutrophil function. The downstream metabolite hepoxilin A3 (HxA3) has been identified as a key mediator of neutrophil transmigration across epithelial barriers, such as those in the intestine and airways, in response to bacterial infection. pnas.orgnih.govaai.org The synthesis of HxA3 from arachidonic acid is dependent on 12-LO activity. aai.org In experimental models of Pseudomonas aeruginosa infection, lung epithelial cells produce HxA3, which in turn drives neutrophil migration across the epithelial layer. nih.gov

Macrophage Phenotype Modulation and Migration.

Contribution to Barrier Function and Homeostasis in Epithelial Models (e.g., Skin, Cornea)

The 12(R)-LOX pathway, which specifically generates 12(R)-HpETE, is of paramount importance for the development and maintenance of epithelial barrier function, particularly in the skin and cornea. wikipedia.orgpnas.org

In the epidermis, 12R-LOX (encoded by ALOX12B) and epidermis-type lipoxygenase 3 (eLOX3, encoded by ALOXE3) function in a tandem pathway essential for skin barrier formation. wikipedia.orgpnas.org 12R-LOX produces 12(R)-HpETE, which is then metabolized by eLOX3 into specific hepoxilins (e.g., 8R-hydroxy-11R,12R-epoxy-hepoxilin A3) and 12-oxo-ETE. wikipedia.org These metabolites are critical for the proper formation of the epidermal water barrier. Genetic mutations in either ALOX12B or ALOXE3 in humans lead to autosomal recessive congenital ichthyosis, a severe skin scaling disorder, highlighting the indispensable role of this metabolic pathway in skin homeostasis. pnas.org

Analytical Methodologies for 12 R Hpete and Metabolite Research

Extraction and Purification Techniques from Biological Matrices for Eicosanoid Analysis

The analysis of eicosanoids like 12(R)-HpETE from biological samples presents a significant challenge due to their low endogenous levels and potential for oxidation. researchgate.netnih.gov Effective extraction and purification are critical initial steps to isolate these compounds from complex biological matrices such as plasma, tissues, and cell cultures. nih.govub.edu

Solid-phase extraction (SPE) is a commonly employed technique for processing a large number of samples. lipidmaps.org It is particularly effective at removing impurities that could interfere with subsequent analysis, which is advantageous when dealing with the low concentrations of eicosanoids typically found in biological samples. lipidmaps.org A common SPE protocol involves using a reversed-phase column, such as a Strata-X column. The columns are first conditioned with methanol (B129727) and then equilibrated with water. After loading the sample, impurities are removed with a low-concentration organic solvent wash (e.g., 10% methanol), and the desired metabolites are then eluted with a higher concentration of organic solvent like methanol. lipidmaps.org

Liquid-liquid extraction (LLE) is another method used for eicosanoid isolation. While LLE can offer higher extraction efficiency, it may also co-extract a larger amount of endogenous impurities, which can complicate the separation and quantification of the target analytes. lipidmaps.org Therefore, SPE is often preferred for its ability to provide cleaner extracts, enhancing the detection of low-level eicosanoids. lipidmaps.org

Regardless of the method, it is critical to add a stable isotope-labeled internal standard to the sample as early as possible. caymanchem.com This internal standard, which is chemically identical to the analyte but has a different molecular weight, co-elutes with the target compound and corrects for any loss that may occur during extraction, purification, and analysis. caymanchem.com

Chromatographic Separation Methods for 12(R)-HpETE and its Metabolites

Following extraction, chromatographic techniques are essential for separating 12(R)-HpETE and its metabolites from other closely related compounds.

High-Performance Liquid Chromatography (HPLC) for Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of eicosanoids. researchgate.net Reversed-phase (RP) HPLC is frequently used to separate these compounds based on their hydrophobicity. For instance, 12-HETE and its related metabolites can be separated using a C18 column with a mobile phase gradient of methanol, water, and acetic acid. ahajournals.org The UV detector is typically set at specific wavelengths, such as 235 nm or 237 nm for HETEs, to monitor the elution of these compounds. pnas.orgarvojournals.org Straight-phase (SP) HPLC has also been utilized for the purification of 12-HETE, employing a mobile phase of hexane (B92381), isopropanol (B130326), and acetic acid. pnas.orgresearchgate.net

Chiral Liquid Chromatography for Stereoisomer Differentiation

Distinguishing between the R and S stereoisomers of HpETEs and HETEs is critical, as their biological activities can differ significantly. sci-hub.senih.gov Chiral liquid chromatography is the definitive method for this purpose. capes.gov.br Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD and Chiralpak AD-RH columns, are widely used for the enantioseparation of HETEs. pnas.orgsci-hub.senih.gov For example, 12(R)-HETE and 12(S)-HETE can be successfully resolved on a Chiralpak AD-RH column using an isocratic mobile phase of methanol, water, and acetic acid. nih.gov Similarly, a Chiralcel OD column with a mobile phase of hexane and isopropanol has been used to separate the pentafluorobenzyl (PFB) ester derivatives of 12-HETE enantiomers. pnas.org The ability to separate these stereoisomers is crucial for accurately attributing biological activity and for distinguishing between enzymatic and non-enzymatic formation pathways. nih.gov

Mass Spectrometry-Based Detection and Quantification Approaches

Mass spectrometry (MS) is the gold standard for the sensitive and specific detection and quantification of eicosanoids due to its high selectivity and ability to provide structural information. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization

Gas chromatography-mass spectrometry (GC-MS) has historically been a powerful tool for eicosanoid analysis. However, because eicosanoids are not sufficiently volatile for direct GC analysis, they must first undergo chemical derivatization. caymanchem.comshimadzu.com A common derivatization strategy involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comgcms.cz Another approach is to form pentafluorobenzyl (PFB) esters of the carboxyl group and then trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups. pnas.orgarvojournals.org

Once derivatized, the compounds can be analyzed by GC-MS, often using selected ion monitoring (SIM) for quantification. arvojournals.org In SIM, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions corresponding to the analyte and its internal standard, which greatly enhances sensitivity and selectivity. arvojournals.org For example, in the analysis of derivatized 12-HETE, the ion at m/z 391 might be monitored. arvojournals.org

Table 1: GC-MS Derivatization and Monitored Ions for HETE Analysis

CompoundDerivatizationMonitored Ion (m/z)Reference
12-HETEPFB ester, TMS ether391 arvojournals.org
12-HETrEPFB ester, TMS ether393 arvojournals.org
2H3-12-HETrE (Internal Standard)PFB ester, TMS ether396 arvojournals.org

This table is for illustrative purposes and specific ions may vary based on the derivatization method and instrument used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of eicosanoids. researchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS does not always require derivatization, simplifying sample preparation. researchgate.net

In a typical LC-MS/MS workflow, the analyte is first separated by LC and then ionized, commonly using electrospray ionization (ESI). nih.gov The precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for very low detection limits, often in the femtogram range. nih.gov For instance, the transition of the deprotonated molecule of 12-HETE at m/z 319 to specific product ions like m/z 179 is often monitored for quantification. nih.gov

Table 2: Example LC-MS/MS Parameters for 12-HETE Analysis

ParameterValue/DescriptionReference
Chromatography
ColumnChiralpak AD-RH (150 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseMethanol:Water:Acetic Acid (95:5:0.1, v/v) nih.gov
Flow Rate300 µL/min nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
MRM Transitionm/z 319 → 179 nih.gov
Internal Standard12(S)-HETE-d8 nih.gov

This table provides an example; optimal conditions can vary between instruments and laboratories.

The use of stable isotope-labeled internal standards is essential for accurate quantification with LC-MS/MS, as it corrects for matrix effects and variations in instrument response. caymanchem.com The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve for determining the concentration of the analyte in the sample. lipidmaps.org

Application of Isotope-Labeled Internal Standards for Precision

The accurate quantification of lipid mediators such as 12(R)-hydroperoxyeicosatetraenoic acid [12(R)-HpETE] in complex biological matrices is a significant analytical challenge due to their low endogenous concentrations and the potential for sample loss during extraction and analysis. To overcome these issues, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard in mass spectrometry-based quantitative bioanalysis. lipidomicstandards.orgnih.gov This approach, known as stable isotope dilution (SID), relies on the addition of a known quantity of an analyte's isotopic analog to a sample prior to processing. nih.govlipidmaps.org

The fundamental principle behind the efficacy of SIL internal standards is their near-identical physicochemical properties to the endogenous analyte. nih.govcaymanchem.com Isotopologues, typically incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), exhibit the same extraction efficiency, chromatographic retention behavior, and ionization response as their unlabeled counterparts. nih.govcerilliant.com Consequently, any loss of analyte during sample preparation or fluctuation in instrument signal affects both the analyte and the internal standard to the same extent. nih.gov This allows for precise and accurate quantification by normalizing the response of the endogenous analyte to that of the co-eluting SIL internal standard. cerilliant.com

In the context of eicosanoid research, deuterated standards are commonly employed. nih.govjst.go.jp For instance, a typical workflow involves spiking a biological sample (e.g., plasma, tissue homogenate) with a solution containing a deuterated standard, such as 12-HETE-d₈, before proceeding with solid-phase extraction (SPE) or liquid-liquid extraction (LLE). lipidmaps.orgnih.gov During subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument monitors specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the heavier labeled standard. nih.gov Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the SIL internal standard. nih.gov

The use of a dedicated SIL internal standard for each target analyte is crucial for minimizing analytical variability. jst.go.jp Research has shown that this strategy significantly reduces intra- and inter-day coefficients of variation (CV%) for eicosanoid measurements compared to methods using a single internal standard for an entire class of compounds. jst.go.jp While ideally, a SIL version of 12(R)-HpETE would be used, its instability often leads researchers to use the more stable reduced form, 12(R)-HETE, or a related deuterated eicosanoid as the internal standard. arvojournals.orgnih.gov

Table 1: Examples of Isotope-Labeled Internal Standards in Eicosanoid Research

Internal StandardIsotopic LabelApplication NotesReference
12(S)-HETE-d₈Deuterium (D₈)Used for quantification of 12-HETE enantiomers in biological samples from a mouse model of atopic dermatitis. nih.gov
[²H₈]-15(S)-HETEDeuterium (²H₈)Employed as an internal standard for the chiral lipidomics analysis of various HETEs in human blood. nih.gov
[20-²H₃]-12(R)-HETrEDeuterium (²H₃)Added as an internal standard for quantifying 12-HETE and 12-HETrE in human tear film by GC-MS. arvojournals.org
PGE₂-d₄Deuterium (d₄)A common internal standard used in comprehensive eicosanoid profiling to quantify prostaglandins. nih.govmdpi.com
Arachidonic acid-d₈Deuterium (d₈)Used as an internal standard for the precursor fatty acid in lipidomics studies. mdpi.comisotope.com

Spectroscopic Characterization for Structural Elucidation within Research Contexts

The unambiguous identification of 12(R)-HpETE and its metabolites in biological systems relies heavily on advanced spectroscopic techniques, primarily tandem mass spectrometry (MS/MS) coupled with chromatographic separation. core.ac.ukzenodo.org These methods provide detailed structural information based on the mass and fragmentation pattern of the molecule.

In a typical LC-MS/MS analysis using negative ion electrospray ionization (ESI), 12(R)-HpETE is detected as its deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 335. However, due to its inherent instability, it is often reduced to its corresponding alcohol, 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], which is detected at m/z 319. nih.gov To confirm the compound's identity, this precursor ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic product ions. nih.gov The resulting fragmentation spectrum is a molecular fingerprint that can be compared to that of an authentic reference standard. zenodo.org

The fragmentation pattern is crucial for locating the position of the oxygen-containing functional group. For hydroperoxyeicosatetraenoic acids (HpETEs), CID of the [M-H]⁻ ion yields specific fragments that are indicative of the hydroperoxy group's position along the fatty acid chain. core.ac.uk Analysis of 12-HpETE reveals a distinct set of product ions that allows it to be distinguished from other positional isomers like 5-HpETE or 15-HpETE. core.ac.uk Similarly, the MS/MS spectrum of the more stable 12-HETE shows characteristic product ions at m/z 179, corresponding to cleavage at the C11-C12 bond adjacent to the hydroxyl group, and m/z 257, resulting from losses of water and carbon dioxide. nih.gov

A critical aspect of eicosanoid analysis is the differentiation of stereoisomers (enantiomers), such as 12(R)-HpETE and 12(S)-HpETE, as they often possess distinct biological activities and are produced by different enzymatic pathways. arvojournals.orgupenn.edu Standard reverse-phase liquid chromatography typically cannot separate these enantiomers. zenodo.org Therefore, chiral chromatography is required. By coupling chiral LC with MS/MS, researchers can resolve the R and S forms, allowing for their independent detection and quantification. nih.gov This technique was instrumental in demonstrating that 12(R)- and 12(S)-HETE levels increase significantly in a mouse model of atopic dermatitis. nih.gov

While MS is the dominant technique for its sensitivity and specificity, Nuclear Magnetic Resonance (NMR) spectroscopy can also serve as a powerful tool for structural elucidation. upenn.edu NMR is particularly valuable for determining the complete structure of novel lipid metabolites or for verifying the structure of synthesized standards. However, its application in analyzing biological samples is limited by its lower sensitivity compared to mass spectrometry. upenn.edu

Table 2: Characteristic Tandem Mass Spectrometry (MS/MS) Fragments for Elucidating the Structure of 12-HpETE and its corresponding HETE

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)Structural Significance of FragmentsReference
12-HpETE335 [M-H]⁻179, 195These ions are characteristic of the fragmentation pattern and help to confirm the position of the hydroperoxy group at carbon 12. core.ac.uk
12-HETE319 [M-H]⁻179Represents the fragment containing the carboxyl group, resulting from cleavage alpha to the hydroxyl group (at C11-C12). nih.gov
12-HETE319 [M-H]⁻257Corresponds to the sequential loss of water (H₂O) and carbon dioxide (CO₂) from the precursor ion. nih.gov

Research Models and Experimental Approaches for 12 R Hpete Investigation

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental for dissecting the molecular mechanisms of 12(R)-HpETE action at the cellular level. These systems allow for controlled experiments to study the direct effects of 12(R)-HpETE and its metabolites on specific cell types.

Mammalian Cell Lines (e.g., Keratinocytes, Hela Cells, Endothelial Cells, Smooth Muscle Cells)

Mammalian cell lines are invaluable tools for investigating the cellular and molecular effects of the 12(R)-LOX pathway. For instance, the expression of a cloned 12R-lipoxygenase from human keratinocytes in HeLa cells demonstrated that the enzyme oxygenates arachidonic acid to 12-HPETE with over 98% R-configuration. nih.gov This confirmed the existence and activity of a specific enzyme responsible for 12(R)-HpETE synthesis. nih.gov

Studies using various cell lines have revealed diverse biological activities. In the context of cancer, 12(R)-HETE has been shown to increase the proliferation of HT-29 colon cancer cells. caymanchem.com Vascular endothelial cells and vascular smooth muscle cells (VSMCs) are also key models for studying the cardiovascular effects of lipoxygenase products. nih.govnih.gov Metabolites such as 12-HETE have been identified as mitogens in these cells, acting through MAPK-dependent pathways. nih.gov Furthermore, 12-HETE has been shown to promote VSMC migration. nih.gov

Human aortic endothelial cells (HAEC) and human umbilical vein endothelial cells (HUVEC) are frequently used to study the effects of oxidized phospholipids (B1166683), which can contain HETE moieties, on endothelial function, inflammation, and angiogenesis. ahajournals.org

Table 1: Effects of 12(R)-HpETE Pathway Metabolites in Mammalian Cell Lines

Cell LineMetaboliteObserved EffectReference
HeLa Cells12(R)-HpETEProduction from arachidonic acid by expressed 12R-lipoxygenase nih.gov
HT-29 Colon Cancer Cells12(R)-HETEIncreased cell proliferation caymanchem.com
Vascular Endothelial Cells12-HETEMitogenic activity via MAPK pathway nih.gov
Vascular Smooth Muscle Cells12-HETEMitogenic activity via MAPK pathway, promotion of migration nih.gov

Primary Cell Cultures (e.g., Isolated Pancreatic Islets, Macrophages)

Primary cell cultures offer a more physiologically relevant system for studying 12(R)-HpETE, as these cells are freshly isolated from tissues and retain many of their in vivo characteristics. Isolated pancreatic islets from both rodents and humans are a critical model for investigating the role of lipoxygenase pathways in diabetes. nih.govwikipedia.orgnih.gov Studies using these cultures have shown that inflammatory cytokines increase the levels of 12-lipoxygenase and its product, 12-HETE. nih.gov Furthermore, direct application of 12(S)-HETE to human islets reduces glucose-stimulated insulin (B600854) secretion and can induce cell death at higher concentrations, suggesting a direct role for these metabolites in β-cell dysfunction. nih.govnih.gov While much of the research has focused on the 12(S) isomer, the presence and effects of 12(R)-HETE are also of interest, though it appears to be less potent in some contexts. wikipedia.org

Macrophages are another important primary cell type for studying inflammation and the role of lipoxygenase products. nih.govnih.gov Resident peritoneal macrophages in mice express high levels of 12/15-lipoxygenase. aai.org The addition of 12-HETE and 12-HPETE to adipocytes in culture, which can contain macrophages in their stromal vascular fraction, promotes the expression of pro-inflammatory cytokines. nih.gov Macrophages within islets are also a potential source of 12-lipoxygenase activity. nih.govnih.gov Recent advancements have led to the development of long-term culture protocols for reformed islets that retain resident immune cells, including macrophages, providing a novel platform for studying their interactions with hormone-producing islet cells. biorxiv.org

Ex Vivo Tissue Preparations for Functional Assays

Ex vivo tissue preparations bridge the gap between in vitro and in vivo studies, allowing for the examination of 12(R)-HpETE's effects in the context of an intact tissue. For example, rat renal cortical slices have been used to demonstrate that 12-HETE and 12-HPETE are potent inhibitors of renin secretion in a dose-dependent manner, with 12-HPETE being the more potent of the two. ahajournals.org

In the vascular system, isolated arteries are used to study the vasoactive properties of lipoxygenase metabolites. nih.gov Studies on rat mesenteric arteries and coronary vessels from pigs and humans have shown that 12(S)-HETE can induce endothelium-dependent vasodilation. nih.gov This effect is mediated by the hyperpolarization of smooth muscle cells through the activation of large-conductance potassium channels. nih.gov Conversely, in other vascular beds like dog renal arcuate arteries, 12-HETE has been reported to be a vasoconstrictor. nih.gov

Genetically Modified Animal Models (e.g., Lipoxygenase Knockout Mice) in Biomedical Research

Genetically modified animal models, particularly knockout mice, have been instrumental in defining the physiological and pathological roles of the 12(R)-HpETE pathway. Mice with a targeted disruption of the Alox12b gene, which encodes 12R-lipoxygenase, exhibit a lethal phenotype due to a severely impaired epidermal water barrier, leading to rapid dehydration after birth. rupress.org This highlights the critical and non-redundant role of 12R-LOX in skin barrier function. rupress.org

In the context of metabolic diseases, lipoxygenase knockout mice have provided significant insights. Mice lacking 12-lipoxygenase (Alox12 knockout) are resistant to developing diabetes induced by streptozotocin, a high-fat diet, or autoimmune processes. wikipedia.org Similarly, mice deficient in 12/15-lipoxygenase (Alox15 knockout) are protected from high-fat diet-induced glucose intolerance and show enhanced adaptive islet hyperplasia. nih.gov These models have been crucial in validating 12-lipoxygenase as a potential therapeutic target. nih.gov

Furthermore, 12/15-lipoxygenase-deficient mice have been observed to develop a myeloproliferative disorder that can progress to leukemia, identifying this enzyme as a potential tumor suppressor in the hematopoietic system. rupress.org These knockout models allow researchers to study the importance of these pathways without the potential off-target effects of pharmacological inhibitors. aging-us.com

Table 2: Phenotypes Observed in Lipoxygenase Knockout Mice

Gene KnockoutMouse ModelKey PhenotypeResearch AreaReference
Alox12b12R-LOX deficientImpaired epidermal water barrier, neonatal lethalityDermatology rupress.org
Alox1212-LOX deficientResistance to induced diabetesEndocrinology wikipedia.org
Alox1512/15-LOX deficientProtection from diet-induced glucose intoleranceEndocrinology nih.gov
Alox1512/15-LOX deficientDevelopment of myeloproliferative disorderOncology rupress.org

Application of Pharmacological Modulators and Inhibitors in Experimental Systems

Pharmacological modulators and inhibitors are essential tools for acutely probing the function of the 12(R)-HpETE pathway in various experimental setups. While some inhibitors may have off-target effects, they provide valuable information when used in conjunction with genetic models. aging-us.comphysiology.org For instance, the lipoxygenase inhibitor nordihydroguaiaretic acid has been used in ex vivo artery preparations to demonstrate the involvement of LO products in acetylcholine-induced relaxation. physiology.org

In studies of platelet function, the 12-LOX inhibitor VLX-1005 has been used to treat human platelets before storage and transfusion into immunodeficient mice. nih.gov This approach helps to elucidate the role of 12-lipoxygenase in the "storage lesion" of platelets. nih.gov The use of such inhibitors is a key pharmacological strategy for validating 12-LOX as a therapeutic target in various diseases, including diabetes. nih.gov

Future Research Directions and Unanswered Questions Regarding 12 R Hpete

Elucidating Novel Enzymatic Pathways and Regulatory Mechanisms for 12(R)-HpETE Biosynthesis and Metabolism

The biosynthesis of 12(R)-HpETE is known to occur via two primary routes: the action of arachidonate (B1239269) 12-lipoxygenase, 12R-type (ALOX12B), and through certain cytochrome P450 (CYP) enzymes. wikipedia.org Once formed, this unstable hydroperoxide is rapidly reduced by ubiquitous cellular peroxidases to its more stable alcohol, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). wikipedia.org

A significant area for future investigation lies in the downstream metabolism of 12(R)-HpETE beyond its simple reduction. In human skin, 12(R)-HpETE is a preferred substrate for the epidermis-type lipoxygenase 3 (eLOX3 or ALOXE3), which functions as a hydroperoxide isomerase. mdpi.compnas.org This enzyme converts 12(R)-HpETE into a specific hepoxilin isomer (8R-hydroxy-11R,12R-epoxy-hepoxilin A3) and 12-keto-eicosatetraenoic acid (12-oxo-ETE). wikipedia.orgmdpi.com This pathway is crucial for normal keratinocyte differentiation and skin barrier integrity. mdpi.compnas.org

Key unanswered questions for future research include:

Tissue-Specific Metabolism: Are there analogous enzymatic pathways for 12(R)-HpETE metabolism in tissues other than the skin? The identification of novel hydroperoxide isomerases or other metabolic enzymes in different cell types is a priority.

Regulatory Control: What are the precise regulatory mechanisms governing the expression and activity of ALOX12B and the specific CYP450 isoforms that generate 12(R)-HpETE? Understanding this regulation is fundamental to deciphering its role in both physiological and pathological states.

CYP450 Isoform Identification: While it is known that CYP enzymes can produce a racemic mixture of 12-HETE, with the R-isomer predominating, the specific isoforms responsible and their regulation are not fully characterized. wikipedia.org

Table 1: Known and Potential Enzymes in 12(R)-HpETE Biosynthesis and Metabolism

Enzyme Pathway Step Known/Potential Tissue Location (Known) Future Research Focus
ALOX12B (12R-LOX) Biosynthesis Known Skin, Cornea wikipedia.org Regulation of expression and activity; role in other epithelial tissues.
Cytochrome P450 (CYP) Biosynthesis Known Various tissues wikipedia.org Identification of specific isoforms; factors regulating stereospecificity.
Cellular Peroxidases Metabolism Known Ubiquitous wikipedia.org Subcellular localization and specific peroxidases involved (e.g., GPX).
ALOXE3 (eLOX3) Metabolism Known Skin, Tongue mdpi.com Identification of functional homologues or similar enzymes in other tissues.
Novel Hydroperoxide Isomerases Metabolism Potential Unknown Discovery and characterization of new enzymes that metabolize 12(R)-HpETE.

Identifying Additional Cellular Receptors and Downstream Effectors of 12(R)-HpETE Metabolites

The biological effects of 12(R)-HpETE are mediated by its downstream metabolites, primarily 12(R)-HETE and the hepoxilins derived from it. The known receptor interactions for 12(R)-HETE are distinct from its S-stereoisomer. It selectively binds to the low-affinity leukotriene B4 receptor 2 (BLT2) and can act as a competitive antagonist at the thromboxane (B8750289) A2 receptor (TP). wikipedia.orgcaymanchem.com Crucially, it does not appear to interact with GPR31, the high-affinity receptor for 12(S)-HETE. wikipedia.org

The biological activity of the specific hepoxilin isomer formed by eLOX3 from 12(R)-HpETE is a significant unknown and a critical area for future study. pnas.org

Future research should be directed toward:

Novel Receptor Identification: A primary goal is to determine if there are other, potentially high-affinity and specific, receptors for 12(R)-HETE or its unique metabolites, such as 8R-hydroxy-11R,12R-epoxy-hepoxilin A3.

Downstream Signaling: The intracellular signaling cascades initiated by the binding of 12(R)-HETE to BLT2 and its antagonism of the TP receptor need to be fully elucidated in various cell types.

Hepoxilin Signaling: A major unanswered question is how the hepoxilin derived from 12(R)-HpETE exerts its effects. Does it act via a dedicated receptor, or does it have other intracellular targets? pnas.org

Table 2: Receptor Interaction Profile for 12(R)-HETE and Future Research Areas

Receptor Interaction Type Downstream Effect (Known) Unanswered Questions
BLT2 Agonist wikipedia.orgcaymanchem.com Pro-inflammatory signaling wikipedia.org What is the full range of downstream effectors? What is its physiological relevance compared to other BLT2 ligands?
Thromboxane Receptor (TP) Competitive Antagonist wikipedia.org Relaxation of pre-constricted arteries wikipedia.org What is the in vivo significance of this antagonism? Does it modulate platelet function?
GPR31 No significant binding wikipedia.org N/A Confirms stereospecificity; research can focus on other targets.
Novel Receptors Unknown Unknown Do specific receptors exist for 12(R)-HETE or its hepoxilin metabolites?

Exploring Interplay with Other Lipid Mediator Systems (e.g., Prostaglandins, Leukotrienes, Lipoxins)

Lipid mediator pathways are highly interconnected, forming a complex regulatory network. The 12(R)-HpETE pathway intersects with several other major eicosanoid systems, and exploring this crosstalk is essential for understanding its integrated biological role.

Prostaglandins and Thromboxanes: The most direct link is the antagonism of the TP receptor by 12(R)-HETE, which also binds prostaglandin (B15479496) H2 and thromboxane A2. wikipedia.org This suggests that 12(R)-HETE can directly modulate the effects of the cyclooxygenase (COX) pathway. Furthermore, the activity of 12-lipoxygenases can influence the substrate availability for COX enzymes, creating another level of interaction. nih.gov

Leukotrienes: 12(R)-HETE binds to BLT2, a receptor for leukotriene B4 (LTB4), a potent chemoattractant. wikipedia.orgcaymanchem.com This creates a potential for competitive or synergistic signaling. Future studies must clarify the physiological context of this interaction, considering the relative affinities and local concentrations of each lipid in specific microenvironments. wikipedia.org

Lipoxins: Lipoxins are anti-inflammatory mediators often generated through transcellular biosynthesis involving multiple lipoxygenase enzymes from different cells. semanticscholar.org For example, 5-LO in neutrophils can produce an intermediate that is converted by 12-LO in platelets into lipoxins. semanticscholar.org A key unanswered question is whether ALOX12B, the 12(R)-lipoxygenase, can participate in the generation of novel lipoxin species or other related anti-inflammatory mediators. The role of this epithelial-expressed enzyme in such cell-cell interactions remains unknown. semanticscholar.org

Table 3: Interplay Between the 12(R)-HpETE Pathway and Other Eicosanoid Systems

Interacting System Point of Crosstalk Known Outcome/Hypothesis Future Research Direction
Prostaglandin/Thromboxane TP Receptor Antagonism 12(R)-HETE can inhibit thromboxane-mediated vasoconstriction. wikipedia.org Quantify the in vivo impact of this antagonism on vascular tone and hemostasis.
Leukotriene Shared BLT2 Receptor 12(R)-HETE can compete with or supplement LTB4 signaling. wikipedia.org Elucidate the functional consequences of BLT2 activation by 12(R)-HETE versus LTB4.
Lipoxin Transcellular Biosynthesis It is unknown if ALOX12B can participate in lipoxin formation. semanticscholar.org Investigate the potential for ALOX12B in epithelial cells to process intermediates from leukocytes to form novel lipid mediators.

Development of Advanced Analytical Techniques for Comprehensive Eicosanoid Profiling

Progress in understanding the role of 12(R)-HpETE is intrinsically linked to our ability to accurately detect and quantify it and its metabolites. The major analytical challenges include their extremely low concentrations in biological matrices, their inherent instability, and the existence of numerous structurally similar isomers. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current standard for sensitive and selective eicosanoid analysis. creative-proteomics.comnih.gov However, there is still significant room for improvement.

Future analytical development should focus on:

Enhanced Sensitivity and Coverage: Improving detection limits to quantify these mediators in smaller samples or at earlier stages of a biological response.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to aid in the structural elucidation of novel metabolites of 12(R)-HpETE and to build comprehensive eicosanoid libraries. creative-proteomics.commetwarebio.com

Chiral Separation: The development and routine application of robust chiral chromatography methods are paramount. mdpi.com Differentiating and accurately quantifying 12(R)-HETE versus 12(S)-HETE is essential, as their biological activities and receptor targets differ significantly. wikipedia.org

Imaging Mass Spectrometry (IMS): Applying IMS to visualize the spatial distribution of 12(R)-HpETE and its metabolites within tissues. creative-proteomics.commetwarebio.com This would provide invaluable insight into their localized synthesis and sites of action, for example, within the different layers of the epidermis.

Table 4: Comparison of Analytical Techniques for Eicosanoid Profiling

Technique Advantages Limitations Future Development Focus
Immunoassays (ELISA) High throughput, simple. metwarebio.com Potential for cross-reactivity with isomers; may lack specificity. ahajournals.org Development of highly specific monoclonal antibodies for 12(R)-HETE.
GC-MS High resolution for isomers. researchgate.net Requires derivatization; can be complex and time-consuming. researchgate.netmdpi.com Miniaturization and simplification of sample preparation.
LC-MS/MS High sensitivity and selectivity; suitable for a wide range of eicosanoids. nih.govmdpi.com Requires sophisticated instrumentation; chiral separation can be challenging. researchgate.net Integration of faster and more efficient chiral columns.
HRMS Enables identification of unknown compounds and structural elucidation. metwarebio.com Data analysis can be complex; higher instrument cost. Improved software for automated compound identification.
IMS Provides spatial localization within tissues. creative-proteomics.com Limited spatial resolution and sensitivity compared to LC-MS. Increasing sensitivity and resolution to the single-cell level.

Design and Synthesis of Highly Specific Inhibitors and Activators of 12(R)-HpETE Pathways for Research Tools

Pharmacological tools are indispensable for dissecting the function of enzymatic pathways and their mediators. While some general 12-lipoxygenase inhibitors exist, such as ML355, there is a pressing need for tools with high specificity for the enzymes and receptors of the 12(R)-HpETE pathway. nih.gov

Key objectives for future synthetic chemistry and pharmacology efforts include:

Isoform-Specific Inhibitors: Designing and synthesizing small molecule inhibitors that can discriminate between ALOX12B (producing 12(R)-HpETE) and ALOX12 (producing 12(S)-HpETE). Such tools would be invaluable for clarifying the distinct contributions of each pathway in disease models.

Inhibitors of Downstream Enzymes: Developing specific inhibitors for the hydroperoxide isomerase eLOX3 would allow researchers to probe the specific functions of the hepoxilins and 12-oxo-ETE derived from 12(R)-HpETE in the skin and other tissues. pnas.org

Specific Receptor Antagonists: Creating potent and selective antagonists for the receptors of 12(R)-HETE and its metabolites will be crucial for blocking their signaling and confirming their roles in cellular responses.

Pathway Activators: Though more challenging to develop, specific activators of ALOX12B or eLOX3 could help elucidate the physiological consequences of enhancing this pathway.

Table 5: Desired Pharmacological Tools for 12(R)-HpETE Pathway Research

Tool Type Target Rationale for Development Potential Research Application
Specific Inhibitor ALOX12B To selectively block 12(R)-HpETE production without affecting the 12(S)-pathway. Dissecting the role of 12(R)-HETE in epithelial barrier function and inflammation.
Specific Inhibitor eLOX3 To block the conversion of 12(R)-HpETE to hepoxilins and 12-oxo-ETE. Determining the specific biological roles of these downstream metabolites in skin diseases.
Specific Antagonist Novel 12(R)-HETE/Hepoxilin Receptor To block signaling from a yet-to-be-discovered receptor. Validating receptor function and its role in pathophysiology.
Specific Activator ALOX12B To selectively increase the production of 12(R)-HpETE. Studying the therapeutic potential of activating this pathway, e.g., to enhance skin barrier repair.

Further Understanding of Stereoisomer-Specific Biological Activities and Differential Signaling Pathways

Perhaps the most compelling reason for focused research on 12(R)-HpETE is the principle of stereoisomer-specific biology. It is increasingly clear that the "R" and "S" enantiomers of 12-HpETE and their corresponding HETE metabolites have distinct, and sometimes opposing, biological roles. This distinction arises from differences in their enzymatic synthesis and their interactions with downstream targets.

Differential Synthesis: ALOX12B is dedicated to producing the R-isomer, while ALOX12 primarily produces the S-isomer. wikipedia.org The tissue-specific expression of these enzymes dictates the local stereochemical environment.

Differential Metabolism: Enzymes can exhibit stereopreference. A prime example is eLOX3, which shows a strong preference for 12(R)-HpETE over 12(S)-HpETE as its substrate. pnas.org

Differential Signaling: The most striking difference is at the receptor level. 12(S)-HETE activates GPR31, a receptor implicated in cancer cell proliferation, whereas 12(R)-HETE does not bind this receptor but instead interacts with BLT2 and the TP receptor. wikipedia.orgcaymanchem.com

Future research must rigorously maintain the distinction between these stereoisomers. Studies using racemic mixtures or methods incapable of chiral separation risk generating ambiguous or misleading results. A concerted effort to use stereospecific analytical methods and pharmacological tools is required to map the unique signaling pathways and biological functions of the metabolites derived from 12(R)-HpETE, separating them from the well-documented activities of the 12(S)-HETE pathway.

Table 6: Comparison of Stereoisomer-Specific Properties of 12-HETE Metabolites

Feature 12(R)-HETE (from 12(R)-HpETE) 12(S)-HETE (from 12(S)-HpETE) Key Research Gap
Primary Enzyme ALOX12B (12R-LOX) wikipedia.org ALOX12 (Platelet-type 12-LOX) wikipedia.org What regulates the differential expression of these enzymes in various tissues?
Key Receptor(s) BLT2, TP Receptor wikipedia.org GPR31, BLT2, TP Receptor wikipedia.orgcaymanchem.com What are the full downstream signaling consequences of these distinct receptor interactions?
Key Metabolic Enzyme eLOX3 (preferred substrate) pnas.org Poor substrate for eLOX3 pnas.org Are there other enzymes that show stereospecificity for 12-HpETE isomers?
Primary Known Function Epidermal barrier integrity mdpi.com Platelet aggregation, inflammation, cancer progression. caymanchem.com What are the roles of 12(R)-HETE outside of epithelial tissues?

Q & A

Q. What databases or tools are recommended for curating 12(R)-Hpete-related omics data?

  • LIPID MAPS for structural and pathway annotations .
  • MetaboLights or GNPS for public metabolomics dataset deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12(R)-Hpete
Reactant of Route 2
Reactant of Route 2
12(R)-Hpete

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.